Prostate-specific antigen (165-174)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostate-specific antigen
科学的研究の応用
Nanotechnology and Early Diagnosis
Prostate-specific antigen (PSA) is the primary serum marker for the diagnosis of prostate cancer. Recent advances in nanotechnology, like nanoarrays and nanosensors, have been exploring innovative solutions for the early detection of prostate cancer through improved specificity in PSA testing (Jazi, 2020).
SERS Immunoassay for Cancer Biomarker Detection
Plasmonic nanoparticles have been used in Surface-Enhanced Raman Spectroscopy (SERS) immunoassays for the detection of PSA. This approach provides a high selectivity and sensitivity for PSA detection, proving beneficial in the clinical diagnosis of prostate cancer (Yang et al., 2018).
Radiopharmaceuticals and Neuroendocrine Differentiation
In advanced prostate cancer, neuroendocrine differentiation can reduce PSA secretion, making it less reliable as a marker. Radiopharmaceuticals, like bombesin/GRP receptor-targeted tracers, provide alternative diagnostic and therapeutic options for these prostate cancer cases (Giovacchini et al., 2017).
PSA in Clinical Practice and Research
The use of PSA has revolutionized the detection and management of prostate cancer. However, the suboptimal specificity of PSA, leading to unnecessary biopsies, has spurred research into more specific molecular markers and methods to improve clinical outcomes (Savage & Vickers, 2009).
High-throughput Multi-antigen Immunoassays
High-throughput microfluidic fluorescence immunoassay systems have been developed for the specific detection of PSA, among other antigens. This technology is an important step toward advanced immunoassay applications in scientific research and point-of-care testing (Kartalov et al., 2006).
PSA Screening Recommendations
The integration of PSA testing into clinical practice and screening programs has been a topic of debate. The complex link between scientific research and clinical application impacts the consistency of screening recommendations (Sweat, 2001).
PSA Biochemistry and Clinical Application
PSA's specificity to prostate tissue makes it a valuable biomarker for prostate cancer. Its role in therapy monitoring, particularly after prostatectomy, is crucial for indicating residual or metastatic disease (Armbruster, 1993).
PSA as a Therapeutic Target
Research has explored using PSA-specific promoters in adenoviruses to create prostate-specific enhancer-containing viruses. These show selective cytotoxicity for PSA-positive prostate cancer cells, highlighting PSA's potential as a therapeutic target (Rodriguez et al., 1997).
PSA's Role in Clinical Trials
The use of PSA as a surrogate marker in clinical trials for prostate cancer treatment is controversial. It's argued that PSA alone is insufficient to justify surrogate endpoints in phase III trials, necessitating further validation (Collette et al., 2006).
Epidemiology and Screening
The introduction of PSA testing has significantly influenced the epidemiology of prostate cancer, making it the most frequent cancer among men in some regions. The effectiveness and impact of PSA-based screening are still under research (Becker, 2011).
Active Surveillance Strategies
Active surveillance, involving periodic PSA testing, is a management strategy for low-risk prostate cancer. However, the effectiveness and appropriateness of this approach compared to immediate treatment are still being evaluated (Dahabreh et al., 2012).
PSA Density for Early Detection
PSA density (PSAD) has been suggested as a more effective measure than PSA alone to differentiate between benign and malignant prostate diseases (Bretton et al., 1994).
特性
配列 |
FLTPKKLQCV |
---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Prostate-specific antigen (165-174) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。